molecular formula C18H15ClN2O3 B2610363 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-94-8

5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2610363
CAS No.: 902254-94-8
M. Wt: 342.78
InChI Key: JGTACXXHTVEJLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process:

  • Starting Materials: The synthesis begins with readily available starting materials such as benzo[d]oxazol-2(3H)-one, 3,4-dihydroisoquinoline, and appropriate chloro reagents.

  • Intermediate Reactions: Key intermediates include the formation of chlorinated benzo[d]oxazol-2(3H)-one and the subsequent coupling with 3,4-dihydroisoquinoline through amide linkage.

  • Final Steps: The final step usually involves refining the compound to achieve the desired purity and structure through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound would involve:

  • Batch Processes: Utilizing large reactors to perform sequential reactions in a controlled environment.

  • Purification: Employing large-scale chromatography and crystallization techniques to ensure the compound meets industrial purity standards.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various chemical reactions including:

  • Oxidation and Reduction: Can undergo oxidation to introduce hydroxyl groups or reduction to modify specific functional groups.

  • Substitution Reactions: Due to the presence of chlorine, nucleophilic substitution reactions are common.

  • Amidation: Reactions involving the formation or cleavage of amide bonds.

Common Reagents and Conditions

  • Oxidizing Agents: Such as KMnO₄ or H₂O₂ in acidic or basic media.

  • Reducing Agents: Like NaBH₄ or LiAlH₄ under mild conditions.

  • Catalysts: Various metal catalysts can facilitate the substitution reactions.

Major Products

  • Oxidation Products: Hydroxylated derivatives.

  • Reduction Products: Modified aliphatic chains.

  • Substitution Products: Different halogenated or functionalized derivatives.

Scientific Research Applications

This compound finds applications across numerous research fields:

  • Medicinal Chemistry: Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Chemical Biology: Used to study cellular mechanisms due to its ability to interact with biological molecules.

  • Material Science: Investigated for its structural properties that may be useful in developing new materials.

Comparison with Similar Compounds

Compared to other similar compounds, this particular compound stands out due to its unique molecular structure, which confers specific properties and activities.

  • Similar Compounds: Examples include other benzo[d]oxazole derivatives, chloro-substituted aromatics, and isoquinoline analogs.

Uniqueness

  • Structural Uniqueness: The combination of chloro and oxazole groups with the dihydroisoquinolinyl moiety sets it apart.

  • Activity Profile: Potentially distinct biological and chemical activities make it a subject of intense research.

There you have it—a deep dive into the world of 5-chloro-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one. Anything else you’re curious about?

Properties

IUPAC Name

5-chloro-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-5-6-16-15(9-14)21(18(23)24-16)11-17(22)20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTACXXHTVEJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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